Cypemycin

Description

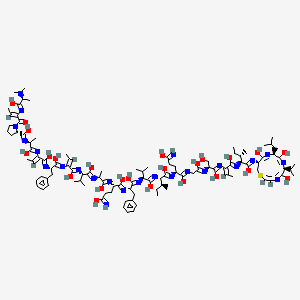

Classification and Distinctive Features of Cypemycin as a Linaridin

This compound is classified as a canonical member and the prototypical example of the linaridin family of RiPPs. chinesechemsoc.orgresearchgate.netresearchgate.net Linaridins are a small but growing family of linear dehydrated peptides. acs.orgnih.govresearchgate.net this compound is characterized by several distinctive structural features resulting from post-translational modifications. These include four dehydrobutyrine (Dhb) residues, two L-allo-isoleucine residues, an Nα-dimethylated N-terminal alanine, and a C-terminal S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) moiety. nih.govresearchgate.netnih.gov The presence of multiple dehydroamino acids, such as Dhb, is a characteristic shared with other RiPP classes like lanthipeptides, but the specific combination of modifications and the enzymes involved distinguish linaridins. nih.gov N-terminal methylation, specifically the N,N-dimethylation of the N-terminal alanine, is introduced by the SAM-dependent methyltransferase CypM and has been shown to be crucial for this compound's bioactivity. pnas.orgasm.org The AviCys moiety at the C-terminus is formed through the oxidative decarboxylation of a C-terminal cysteine residue, catalyzed by the flavin-containing protein CypD. nih.govacs.org

Biological Origin and Discovery Context of this compound

This compound was discovered and isolated from the culture broth of the actinomycete strain Streptomyces sp. OH-4156. pnas.orgacs.orgkitasato-u.ac.jp Actinomycetes, particularly Streptomyces species, are well-known producers of a vast array of natural products, including many clinically useful antibiotics. wikipedia.org this compound was initially identified based on its potent in vitro cytocidal activity against mouse P388 leukemia cells. nih.govpnas.orgnih.govacs.orgkitasato-u.ac.jp It also demonstrated narrow-spectrum antimicrobial activity, specifically against Micrococcus luteus. asm.orgkitasato-u.ac.jp The structure of this compound was subsequently determined using techniques such as FAB-MS, NMR, and amino acid analysis. acs.orgkitasato-u.ac.jp

Structure

2D Structure

Properties

CAS No. |

154277-21-1 |

|---|---|

Molecular Formula |

C103H156N24O24S |

Molecular Weight |

2146.585 |

InChI |

InChI=1S/C103H156N24O24S/c1-22-57(15)82(102(150)120-74-52-152-46-44-106-98(146)79(54(9)10)121-93(141)70(47-53(7)8)117-96(74)144)124-90(138)66(26-5)113-95(143)73(51-128)110-78(131)50-107-87(135)68(40-42-76(104)129)116-101(149)83(58(16)23-2)125-100(148)81(56(13)14)123-94(142)72(49-63-37-32-29-33-38-63)119-91(139)69(41-43-77(105)130)115-85(133)60(18)109-99(147)80(55(11)12)122-89(137)65(25-4)112-92(140)71(48-62-35-30-28-31-36-62)118-88(136)64(24-3)111-84(132)59(17)108-97(145)75-39-34-45-127(75)103(151)67(27-6)114-86(134)61(19)126(20)21/h24-33,35-38,44,46,53-61,68-75,79-83,128H,22-23,34,39-43,45,47-52H2,1-21H3,(H2,104,129)(H2,105,130)(H,106,146)(H,107,135)(H,108,145)(H,109,147)(H,110,131)(H,111,132)(H,112,140)(H,113,143)(H,114,134)(H,115,133)(H,116,149)(H,117,144)(H,118,136)(H,119,139)(H,120,150)(H,121,141)(H,122,137)(H,123,142)(H,124,138)(H,125,148)/b46-44-,64-24-,65-25-,66-26+,67-27-/t57-,58-,59-,60-,61-,68-,69-,70-,71-,72-,73-,74-,75-,79-,80-,81-,82-,83-/m0/s1 |

InChI Key |

MXABZXILAJGOTL-AUYMZICSSA-N |

SMILES |

CCC(C)C(C(=NC(CCC(=N)O)C(=NCC(=NC(CO)C(=NC(=CC)C(=NC(C(C)CC)C(=NC1CSC=CN=C(C(N=C(C(N=C1O)CC(C)C)O)C(C)C)O)O)O)O)O)O)O)N=C(C(C(C)C)N=C(C(CC2=CC=CC=C2)N=C(C(CCC(=N)O)N=C(C(C)N=C(C(C(C)C)N=C(C(=CC)N=C(C(CC3=CC=CC=C3)N=C(C(=CC)N=C(C(C)N=C(C4CCCN4C(=O)C(=CC)N=C(C(C)N(C)C)O)O)O)O)O)O)O)O)O)O)O |

Synonyms |

cypemycin |

Origin of Product |

United States |

Genomic and Biosynthetic Pathway Elucidation of Cypemycin

Identification and Bioinformatic Analysis of the Cypemycin Biosynthetic Gene Cluster (BGC)

The journey to understanding this compound's biosynthesis began with the identification of its biosynthetic gene cluster (BGC). Through genome mining of Streptomyces sp. OH-4156, a dedicated gene cluster responsible for this compound production was located and subsequently expressed heterologously to confirm its function. pnas.org Bioinformatic analysis of this cluster has provided critical insights into the enzymatic steps required to transform a simple ribosomal peptide into the complex natural product.

Core Genes and Putative Functions within the this compound BGC

The this compound BGC is a compact operon containing a set of core genes essential for the production of the mature peptide. Mutational analysis of each gene has been instrumental in assigning putative functions to the encoded proteins, revealing a unique enzymatic cascade for post-translational modification and transport. pnas.org

| Gene | Putative Function | Role in this compound Biosynthesis |

|---|---|---|

| cypA | Precursor peptide | Encodes the 22-amino acid core peptide that undergoes extensive post-translational modifications. nih.gov |

| cypM | SAM-dependent methyltransferase | Catalyzes the N,N-dimethylation of the N-terminal alanine residue, a modification essential for bioactivity. |

| cypD | Flavin-containing oxidoreductase | Involved in the oxidative decarboxylation of the C-terminal cysteine, a key step in the formation of the S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) moiety. nih.gov |

| cypL | Lanthionine (B1674491) synthetase-like protein | Catalyzes the dehydration of threonine residues to dehydrobutyrine. pnas.org |

| cypH | ABC transporter-associated protein | Plays a role in the export of mature this compound and potentially in the processing of the precursor peptide. pnas.org |

| cypT | ABC transporter permease | Works in conjunction with CypH to transport this compound out of the cell. pnas.org |

| cypP | Peptidase | Responsible for the cleavage of the N-terminal leader peptide from the modified core peptide. pnas.org |

| cypI | Isomerase | A possible candidate for the isomerization of two L-isoleucine residues to L-allo-isoleucine. nih.gov |

Comparative Genomic Analysis of this compound-like Gene Clusters in Diverse Microbial Lineages (Bacteria and Archaea)

Bioinformatic analysis has revealed that this compound-like gene clusters are not confined to Streptomyces but are widespread throughout the bacterial kingdom and have even been identified in Archaea. pnas.orgnih.gov This broad distribution suggests an ancient origin and a significant, conserved biological role for these peptides. Comparative genomics of these clusters highlights a conserved core set of genes, homologous to those in the this compound BGC, responsible for the key structural modifications that define the linaridin class. pnas.org The presence of additional, variable genes within these clusters hints at the potential for structural diversity and a wider range of biological activities among undiscovered linaridins.

Precursor Peptide Maturation: Insights from CypA Processing

The biosynthesis of this compound begins with the ribosomal synthesis of a precursor peptide, CypA, which then undergoes a series of enzymatic modifications to yield the final active compound.

Ribosomal Synthesis of the this compound Precursor Peptide (CypA)

CypA is the ribosomally synthesized precursor peptide that serves as the scaffold for this compound. It consists of an N-terminal leader peptide and a C-terminal core peptide. nih.gov The core peptide, comprising 22 amino acids, is the portion that is post-translationally modified to become the mature this compound. nih.gov The leader peptide acts as a recognition signal for the modifying enzymes, guiding them to the core peptide.

Enzymatic Cleavage of the N-terminal Leader Peptide

Following the extensive post-translational modifications of the core peptide, the final step in the maturation of this compound is the removal of the N-terminal leader peptide. This crucial cleavage event is catalyzed by a dedicated peptidase, CypP. pnas.org The removal of the leader peptide releases the mature, bioactive this compound.

Post-translational Modifications (PTMs) and Their Enzymology

This compound's unique structure and biological activity are a direct result of a series of remarkable post-translational modifications. nih.gov These modifications are carried out by a dedicated suite of enzymes encoded within the this compound BGC.

The key PTMs in this compound biosynthesis include:

Dehydration of Threonine Residues to Dehydrobutyrines (Dhb)

The this compound structure contains four dehydrobutyrine (Dhb) residues, which are formed through the dehydration of threonine (Thr) residues present in the precursor peptide pnas.orgnih.gov. This modification is a key feature shared with lantibiotics, but in the this compound pathway, it is catalyzed by a different set of enzymes nih.gov. The gene cluster analysis and subsequent mutational studies have implicated two proteins, CypH and CypL, in this process pnas.orgnih.gov.

Genetic deletion experiments have shown that both cypH and cypL are essential for this compound biosynthesis nih.gov. The precise roles and mechanisms of CypH and CypL in the dehydration of threonine are still under investigation, but it is proposed that one or both of these enzymes are required for the introduction of the Dhb residues pnas.orgnih.gov. These membrane-associated enzymes are unique to linaridin biosynthesis and their activities have been challenging to reconstitute in vitro pnas.orgacs.org.

Dethiolation of Cysteine Residues to Dehydroalanine (B155165) (Dha)

In addition to the dehydration of threonine, the this compound biosynthetic pathway also involves the conversion of a cysteine (Cys) residue to dehydroalanine (Dha) pnas.orgnih.gov. This modification is chemically similar to the dehydration of serine, which is common in lantibiotic biosynthesis nih.gov. However, the this compound precursor peptide contains a cysteine at the corresponding position (Cys19) instead of a serine pnas.orgnih.gov.

The enzymes CypH and/or CypL are also responsible for catalyzing this dethiolation reaction pnas.org. This dual functionality of catalyzing both dehydration of threonine and dethiolation of cysteine highlights the unusual nature of these enzymes. The resulting Dha residue is a critical intermediate for the subsequent formation of the C-terminal AviCys moiety websiteonline.cn.

Formation of the S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) Moiety

A hallmark of this compound's structure is the C-terminal S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) moiety researchgate.netnih.govnih.gov. This structure is formed through a complex series of enzymatic reactions involving two cysteine residues of the precursor peptide pnas.orgnih.govacs.org.

The formation of the AviCys moiety in this compound follows a pathway that is mechanistically distinct from the formation of lanthionine bridges in lantibiotics pnas.orgnih.govacs.org. In many lantibiotics, the AviCys ring is formed from the dehydration of a serine residue to Dha, followed by the oxidative decarboxylation of a C-terminal cysteine and subsequent cyclization nih.govacs.org. In contrast, the this compound pathway utilizes two cysteine residues nih.govacs.org. The upstream cysteine (Cys19) is first converted to Dha via dethiolation nih.govwebsiteonline.cn. Subsequently, the C-terminal cysteine (Cys22) undergoes oxidative decarboxylation to form an enethiolate intermediate. This reactive intermediate then undergoes a Michael-type addition to the Dha residue, resulting in the formation of the AviCys ring structure pnas.orgnih.govwebsiteonline.cn.

The key enzyme responsible for the oxidative decarboxylation of the C-terminal cysteine residue is CypD pnas.orgnih.gov. CypD is a flavin-containing protein belonging to the HFCD (homo-oligomeric flavoprotein cysteine decarboxylase) family pnas.orgnih.gov. Mutational analysis of the cypD gene confirmed its essential role in this specific step of the biosynthetic pathway pnas.orgnih.gov. In vitro studies have demonstrated that CypD efficiently catalyzes the decarboxylation of the C-terminal cysteine of the precursor peptide nih.gov. However, these studies also revealed that CypD alone is not sufficient to catalyze the formation of the complete AviCys ring; the prior conversion of the upstream cysteine to dehydroalanine is a prerequisite for the subsequent cyclization reaction websiteonline.cn. Research on CypD's substrate specificity has shown that it recognizes the C-terminal three residues of the precursor peptide as a minimal structural element nih.gov.

Isomerization of L-Isoleucine to L-allo-Isoleucine

This compound contains two L-allo-isoleucine residues, which are stereoisomers of the proteinogenic amino acid L-isoleucine researchgate.netpnas.orgnih.gov. The conversion of L-isoleucine to L-allo-isoleucine is a unique post-translational modification within the this compound biosynthetic pathway. The precise enzymatic mechanism for this isomerization has not been definitively established pnas.org.

While the gene cluster for this compound has been identified, the specific gene responsible for this isomerization remains elusive pnas.org. One candidate gene, cypI, was considered, but deletion of this gene did not impact the production or antibacterial activity of this compound, suggesting that either CypI is not involved or the allo-isoleucine residues are not essential for its activity against the tested strain nih.gov. The formation of allo-isoleucine from isoleucine can occur through racemization at the alpha-carbon during transamination processes in other biological systems researchgate.net.

N,N-Dimethylation of the N-terminal Alanine Residue

Catalytic Activity of CypM (this compound N-terminal Methyltransferase)

CypM, an S-adenosyl methionine (SAM)-dependent methyltransferase, is the enzyme responsible for the N,N-dimethylation of the N-terminal alanine residue of the this compound precursor peptide. pnas.orgacs.orgnih.gov This post-translational modification is a crucial step in the biosynthesis of this compound. nih.govnih.gov Deletion of the cypM gene from the this compound biosynthetic gene cluster results in the production of a demethylated this compound derivative. nih.gov This demethylated version can then be methylated by CypM in vitro to yield the mature this compound. nih.gov

The catalytic activity of CypM involves the transfer of two methyl groups from SAM to the α-amino group of the N-terminal alanine. pnas.orgacs.org This enzymatic reaction transforms the N-terminal alanine into N,N-dimethylalanine (Me2-Ala). acs.orgnih.gov

Functional Significance of N-terminal Dimethylation for Biological Activity

The N-terminal N,N-dimethylation of this compound is essential for its biological activity. researchgate.net The demethylated form of this compound, produced by a mutant strain lacking a functional CypM, is almost completely inactive. nih.govnih.gov This loss of activity has been observed in bioassays against Micrococcus luteus. pnas.orgnih.gov

This requirement of N-terminal dimethylation for bioactivity is not unique to this compound. A similar observation has been made for plantazolicin, where the N,N-demethylated form showed no activity against Bacillus anthracis, while the dimethylated form was potent. nih.govresearchgate.net N-terminal modification is a common strategy used in synthetic peptides to enhance their stability by reducing their susceptibility to degradation by aminopeptidases. nih.govsigmaaldrich.com The N-terminal dimethylation of this compound likely serves a similar protective role, contributing to its stability and, consequently, its potent biological activity. nih.gov

Functional Characterization of Key Biosynthetic Enzymes

Mechanistic Studies of CypD-Catalyzed Oxidative Decarboxylation

CypD is a flavin-containing enzyme that catalyzes the oxidative decarboxylation of the C-terminal cysteine residue of the this compound precursor peptide, CypA. nih.govnih.gov This reaction is a key step in the formation of the S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) moiety found at the C-terminus of this compound. nih.govnih.gov The reaction involves the removal of the carboxyl group from the C-terminal cysteine, leading to the formation of an enethiolate intermediate. acs.orgnih.gov While CypD is solely responsible for this decarboxylation, it is not involved in the subsequent cyclization step that forms the AviCys ring. pnas.orgwebsiteonline.cn Studies have shown that a dehydroalanine (Dha) residue, formed from a cysteine residue upstream of the C-terminus, is a better substrate for CypD, suggesting that Dha formation precedes the decarboxylation step in the biosynthetic pathway. websiteonline.cn

Substrate Specificity and Recognition Elements of CypD

Studies on the substrate specificity of CypD have revealed that the enzyme exhibits a degree of flexibility. nih.govnih.gov The minimal structural element required for recognition by CypD is the three C-terminal residues of the precursor peptide, CypA. nih.govnih.gov The majority of the N-terminal sequence of CypA is not essential for CypD's catalytic activity. nih.govnih.gov

CypD can tolerate various modifications at the C-terminus of its substrates. nih.gov For instance, it can process peptides where the penultimate valine residue is replaced with alanine, cysteine, or isoleucine. nih.gov However, it does not accept a large aromatic residue like tyrosine at this position. nih.gov Furthermore, CypD is specific for cysteine at the C-terminal position, as replacing it with serine abolishes the decarboxylation activity. nih.gov This relaxed substrate specificity has been exploited to generate novel this compound variants with modified AviCys moieties through site-directed mutagenesis of the precursor peptide. nih.govnih.gov

| Peptide Substrate (C-terminal residues) | Decarboxylation by CypD |

| ...-Val-Cys | + |

| ...-Ala-Cys | + |

| ...-Cys-Cys | + |

| ...-Ile-Cys | + |

| ...-Tyr-Cys | - |

| ...-Val-Ser | - |

Structural Comparison of CypD with Other Cysteine Decarboxylases

CypD belongs to the HFCD (homology to FMN-binding C-terminal domain) family of decarboxylases. pnas.orgnih.gov While it catalyzes a similar oxidative decarboxylation reaction to the LanD enzymes involved in lantibiotic biosynthesis, such as EpiD, it shows little homology to them. acs.org The biosynthesis of the AviCys residue in this compound also differs from that in lantibiotics like epidermin. In this compound, it is formed from two cysteine residues, whereas in epidermin, it is formed from a serine and a cysteine residue. acs.org

Substrate Promiscuity and Evolutionary Implications of CypM

The N-terminal methyltransferase CypM displays a notable degree of substrate promiscuity. nih.govnih.govscienceopen.com It is capable of methylating a variety of substrates beyond its native precursor peptide. These include oligopeptides, cyclic peptides like nisin and haloduracin, and even the ε-amino group of lysine. nih.govnih.govscienceopen.com This low substrate selectivity suggests that catalytic promiscuity may be a common feature among α-N-methyltransferases. nih.gov This flexibility makes CypM a potentially valuable tool for enzyme engineering and combinatorial biosynthesis to create novel peptide antibiotics with improved properties. nih.govnih.govscienceopen.com

Phylogenetic analysis of bacterial α-N-methyltransferases suggests that they have not evolved as a distinct group based on the specific chemical transformations they catalyze. nih.govnih.govscienceopen.com Instead, it is likely that these enzymes were acquired from various other classes of methyltransferases throughout evolution. nih.govnih.govscienceopen.com This evolutionary history could explain the observed catalytic flexibility and promiscuity among these enzymes. nih.gov

| Substrate | Methylation by CypM |

| This compound precursor peptide | Yes |

| Various oligopeptides | Yes |

| Nisin (cyclic peptide) | Yes |

| Haloduracin (cyclic peptide) | Yes |

| Lysine (ε-amino group) | Yes |

| Peptide with N-terminal APK motif | No |

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Techniques for Structural Determination

The determination of cypemycin's planar structure and conformational arrangement has relied heavily on a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. These techniques provide complementary information essential for piecing together the complex molecular architecture of this natural product.

High-resolution mass spectrometry (HRMS) has been indispensable in determining the molecular weight of this compound and identifying the specific post-translational modifications that adorn its peptide backbone. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry have been pivotal in analyzing this compound and its biosynthetic intermediates. nih.gov

Initial studies identified this compound as a peptide antibiotic with a molecular weight of 2097 (M+H)⁺. cat-online.com Later genetic and mutational analyses utilized MALDI-TOF and Q-TOF MS to correlate specific genes within the this compound biosynthetic gene cluster with particular structural modifications. For instance, the analysis of a mutant strain with a deletion in the cypM gene, which encodes a SAM-dependent methyltransferase, produced a this compound variant with a mass corresponding to the non-methylated peptide. nih.gov Similarly, deletion of the cypD gene, a flavin-containing protein, resulted in a peptide with a mass indicating a failure of the final C-terminal decarboxylation step. nih.govnih.gov

Q-TOF MS/MS sequencing further allowed for the determination of the amino acid sequence between proline-3 and the C-terminal S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) moiety, which itself is challenging to fragment. nih.gov These mass spectrometry-based approaches were crucial in confirming that this compound is ribosomally synthesized from a precursor peptide, CypA, and undergoes extensive post-translational modifications to yield the mature, active compound. nih.govresearchgate.net

| This compound Variant | Observed Mass ([M+H]⁺ Da) | Modification Status | Associated Gene | Reference |

|---|---|---|---|---|

| Wild-Type this compound | 2097 | Fully Modified | Full cyp cluster | nih.govcat-online.com |

| Non-decarboxylated this compound | 2142 | Lacks C-terminal decarboxylation | ΔcypD | nih.gov |

| Non-methylated this compound | 2068 | Lacks N-terminal N,N-dimethylation | ΔcypM | nih.gov |

While mass spectrometry provides invaluable information on mass and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the three-dimensional structure, connectivity, and conformation of molecules in solution. nmims.edubiopharminternational.com The complete structural elucidation of this compound, including the covalent bonds between all atoms and the spatial arrangement of the peptide, was established through a series of NMR experiments, including 1H and 13C NMR.

Though the specific experimental data from the original structural studies are detailed in specialized literature, the general approach involves several key steps. One-dimensional 1H NMR spectra provide initial information on the types of protons present, while two-dimensional experiments such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings within individual amino acid spin systems. nmims.edu

To connect these individual amino acid residues, experiments like TOCSY (Total Correlation Spectroscopy) are used to identify all protons belonging to a single residue, and NOESY (Nuclear Overhauser Effect Spectroscopy) is employed to identify protons that are close in space, providing crucial inter-residue distance constraints. Heteronuclear experiments, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This information is vital for confirming the peptide sequence and the structure of non-standard residues. nmims.edu Collectively, these NMR techniques enabled the definitive determination of this compound's complex structure, including its four dehydrobutyrine residues and the unique AviCys moiety. researchgate.netnih.gov

Stereochemical Assignment of Non-Canonical Amino Acids

A significant challenge in the structural elucidation of this compound was the determination of the absolute stereochemistry of its constituent amino acids, particularly the non-canonical residues. This compound contains two L-allo-isoleucine residues and a C-terminal S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) moiety. nih.govacs.orgnih.gov The remaining amino acids are in the L-configuration. nih.gov

The determination of amino acid chirality is typically achieved by acid hydrolysis of the peptide, followed by derivatization of the resulting free amino acids with a chiral reagent. This process converts the enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic techniques like high-performance liquid chromatography (HPLC).

Marfey's Method is a widely used technique for this purpose. It involves derivatizing the amino acid hydrolysate with Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), or more sensitive variants like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA). researchgate.netmdpi.com The resulting diastereomeric derivatives of D- and L-amino acids exhibit different retention times on a reverse-phase HPLC column, allowing for their separation and identification by comparing their elution times to those of authentic standards. researchgate.net This method, often coupled with mass spectrometry (LC-MS), provides a robust platform for determining the enantiomeric composition of complex peptides. nih.gov

GITC Derivatization offers a complementary approach. The chiral derivatizing agent 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) reacts with the amino groups of the hydrolyzed amino acids. This method has proven particularly useful for separating diastereomers that are difficult to resolve using FDAA, such as isoleucine and allo-isoleucine. researchgate.net The resulting GITC-derivatized diastereomers can be effectively separated and analyzed by LC-MS, providing unambiguous assignment of stereochemistry. researchgate.netacs.org

The application of chiral analysis methods confirmed the presence of specific non-L amino acids in this compound. The C-terminal AviCys moiety was determined to be derived from a D-cysteine residue, a feature shared with other lantibiotics like epidermin. nih.govnih.gov

Furthermore, this compound contains two residues of L-allo-isoleucine. nih.govresearchgate.net Allo-isoleucine is a diastereomer of isoleucine, differing in the stereochemistry at the β-carbon. The identification of the L-allo configuration required methods capable of distinguishing between all four possible stereoisomers of isoleucine. The combination of derivatization techniques and chromatographic separation was essential for confirming the presence and specific stereochemistry of these unusual building blocks within the this compound structure.

Mutagenesis and Genetic Approaches in Structural-Functional Correlation

A deep understanding of the structure-function relationship of this compound was achieved through a systematic mutational analysis of its biosynthetic gene cluster. nih.gov By creating targeted in-frame deletions of specific genes (cyp genes) and analyzing the resulting metabolic products, researchers were able to assign functions to individual enzymes and assess the importance of each post-translational modification for this compound's biological activity. nih.govugr.es

The deletion of the precursor peptide gene, cypA, completely abolished this compound production, confirming its ribosomal origin. Deletions of cypH and cypL also eliminated production, indicating their essential roles, likely in the dehydration of threonine residues to form dehydrobutyrine. nih.gov

Crucially, this approach linked specific structural features to bioactivity. The deletion of cypM, the N-terminal methyltransferase, yielded a non-methylated analogue that was inactive in a bioassay against Micrococcus luteus. nih.gov Similarly, the product of the ΔcypD mutant, which lacked the C-terminal oxidative decarboxylation, was also inactive. These results demonstrate that both the N-terminal N,N-dimethylation and the C-terminal AviCys moiety are essential for the antibacterial activity of this compound. Interestingly, deletion of cypI, a putative isomerase, had no observable effect on this compound production or activity, leaving the precise enzymatic origin of the L-allo-isoleucine residues an open question. nih.govresearchgate.net

| Gene Deletion | Predicted Gene Function | Effect on this compound Structure | Biological Activity | Reference |

|---|---|---|---|---|

| ΔcypA | Precursor Peptide | Production abolished | Inactive | nih.gov |

| ΔcypH / ΔcypL | Dehydratase complex | Production abolished | Inactive | nih.gov |

| ΔcypD | Oxidative Decarboxylase | No AviCys formation (not decarboxylated) | Inactive | nih.gov |

| ΔcypM | N-terminal Methyltransferase | No N,N-dimethylation | Inactive | nih.gov |

| ΔcypI | Putative Isomerase | No change detected by MS | Active | nih.gov |

Molecular Mechanisms of Action and Biological Target Research

Investigations into Antimicrobial Mechanism of Action

The precise antimicrobial mechanism of action for cypemycin is still under investigation and not fully clear. researchgate.netresearchgate.netnih.gov

Hypothesis of Membrane Insertion and Pore Formation for Lysis

One postulated mechanism for this compound's antimicrobial activity is its insertion into bacterial membranes, leading to the formation of pores and subsequent cell lysis. researchgate.netresearchgate.netnih.gov This hypothesis aligns with a common mode of action for some antimicrobial peptides (AMPs), where membrane disruption leads to the leakage of intracellular contents and cell death. researchgate.netexplorationpub.comcellmolbiol.org Pore formation by AMPs can occur through various models, including the barrel-stave and toroidal pore models, ultimately disrupting the membrane's integrity and proton motive force. cellmolbiol.orgfrontiersin.orgembopress.org

However, some studies using live biosensors to monitor membrane integrity suggest a bactericidal activity that may not involve the formation of pores in the cytoplasmic membrane. researchgate.net This indicates that the mechanism might be more complex or involve additional targets.

Distinctions from Other Peptide Antibiotics in Target Interaction

This compound, as a linaridin, differs structurally from other classes of peptide antibiotics, such as lantibiotics, which contain lanthionine (B1674491) bridges. researchgate.netresearchgate.net While initially classified as a lantibiotic due to the presence of dehydrated residues and the AviCys moiety, genetic analysis of its biosynthetic cluster revealed differences from typical lantibiotic biosynthesis pathways. researchgate.netnih.gov

Many peptide antibiotics, including some lanthipeptides like nisin, exert their effects by binding to lipid II, a crucial precursor in bacterial cell wall synthesis, which can lead to pore formation or inhibition of cell wall synthesis. researchgate.netcellmolbiol.orgfrontiersin.org Non-ribosomally synthesized peptides like vancomycin (B549263) also target lipid II. cellmolbiol.orgfrontiersin.org The specific target interaction of this compound is still being explored, and its distinct structural features may lead to different binding partners or mechanisms compared to these well-characterized peptide antibiotics.

Molecular Mechanisms Underlying Observed Cytotoxic Activities

This compound has demonstrated potent in vitro activity against mouse leukemia cells. researchgate.netnih.gov The cytotoxic activities of anticancer peptides (ACPs) can involve multiple mechanisms. frontiersin.orgfrontiersin.orgglobal-sci.org

Theoretical Frameworks of Anticancer Peptide Action (e.g., Membrane Disruption, Intracellular Targeting)

Theoretical frameworks for the action of ACPs include membrane disruption, similar to their antimicrobial counterparts, and targeting of intracellular processes. explorationpub.comfrontiersin.orgfrontiersin.orgglobal-sci.org Cationic AMPs can interact preferentially with the negatively charged phospholipids (B1166683) found in higher concentrations on the surface of cancer cells, leading to membrane destabilization and rupture. explorationpub.comfrontiersin.orgglobal-sci.orgnih.gov This can result in necrotic cell death. nih.gov

In addition to membrane effects, some ACPs can induce apoptosis through various pathways, including triggering mitochondrial dysfunction. explorationpub.comfrontiersin.orgfrontiersin.orgmdpi.com Other intracellular targets can include interference with protein synthesis, inhibition of enzyme activity, or modulation of signaling pathways. explorationpub.comfrontiersin.orgfrontiersin.orgmdpi.com

Correlation Between Specific Structural Motifs and Biological Activity

The unique post-translational modifications in this compound are crucial for its biological activity. The N-terminal N,N-dimethylalanine, for instance, has been shown to be essential for its bioactivity. researchgate.net Similarly, the aminovinyl cysteine-containing peptides, which include this compound, possess an intricate C-terminal ring that is critical for their bioactivity. acs.org

Studies involving mutagenesis of the this compound precursor peptide have explored the structure-activity relationships, and variants with enhanced activity against Micrococcus luteus have been generated. nih.govresearchgate.net This highlights the importance of specific amino acid residues and modifications in determining the peptide's potency and target interaction.

Characterization of Putative Molecular Targets and Binding Interactions

While the exact molecular targets of this compound are not fully characterized, research is ongoing to identify its binding partners and understand the specific interactions that lead to its observed biological effects. The postulated membrane insertion and pore formation suggest the bacterial membrane as a primary site of action for its antimicrobial activity. researchgate.netresearchgate.netnih.gov

For its cytotoxic activity, while membrane disruption is a potential mechanism, the possibility of intracellular targets also exists, consistent with the broader mechanisms of action observed for other anticancer peptides. explorationpub.comfrontiersin.orgfrontiersin.orgglobal-sci.org Further research, potentially involving techniques like molecular docking and protein-ligand interaction studies, may help to identify the specific molecules or cellular structures that this compound interacts with. scientificarchives.comcore.ac.uk

Synthetic Biology and Chemical Engineering Approaches to Cypemycin

Heterologous Expression Systems for Cypemycin Production

Heterologous expression systems have been instrumental in studying this compound biosynthesis. The biosynthetic gene cluster for this compound was identified in Streptomyces sp. OH-4156. pnas.org To determine the genes required for this compound production, a minimal gene cluster containing nine genes within an 8.3-kb region was constructed and expressed in a heterologous host, Streptomyces venezuelae. pnas.org This heterologous expression successfully yielded this compound, confirmed by MALDI-TOF MS analysis showing peaks corresponding to [M+H]⁺, [M+Na]⁺, and [M+K]⁺. pnas.org While production levels in the heterologous host were lower compared to the native producer, this system provided a valuable tool for genetic analysis and manipulation of the biosynthetic pathway. pnas.org Streptomyces coelicolor has also been used as a host for this compound heterologous expression, further facilitating biosynthetic studies. nih.govnih.gov

Pathway Engineering and Mutational Analysis for Analog Generation

Pathway engineering and mutational analysis are crucial techniques for understanding the function of individual genes in this compound biosynthesis and for generating structural analogs.

Rational Design and Genetic Manipulation of Biosynthetic Genes

The this compound biosynthetic gene cluster includes cypA, encoding the precursor peptide, and several genes (cypH, cypL, cypD, cypM, cypT, among others) responsible for post-translational modifications and transport. pnas.orgnih.gov Rational design and genetic manipulation of these genes allow for targeted alterations in the this compound structure. For instance, the precursor peptide gene cypA can be modified to introduce changes in the amino acid sequence, potentially leading to novel derivatives. nih.gov

The post-translational modifications in this compound are carried out by unusual enzymes, distinguishing its biosynthesis from that of typical lantibiotics. pnas.org These modifications include the dehydration of threonine residues to form Dhb, dethiolation of a cysteine to form dehydroalanine (B155165) (Dha), oxidative decarboxylation of the C-terminal cysteine, isomerization of isoleucine residues to l-allo-isoleucine, and N,N-dimethylation of the N-terminal alanine. pnas.orgnih.gov Understanding the enzymes responsible for these steps, such as CypD for oxidative decarboxylation and CypM for N,N-dimethylation, is key to rational design efforts. nih.govnih.govacs.org Recent studies have revealed the unprecedented activity of CypH and CypL in residue epimerization, dehydration, and dethiolation, highlighting the complexity of this pathway and providing new targets for engineering. acs.org

Impact of Specific Gene Deletions and Mutations on this compound Derivatives and Their Activities

Mutational analysis, involving the targeted deletion or mutation of individual genes within the biosynthetic cluster, has been employed to elucidate gene function and explore the impact on this compound production and the generation of derivatives. pnas.orgacs.org

Deletion of cypA abolished this compound production, confirming its role as the precursor peptide gene. pnas.org Individual deletions of cypH and cypL also resulted in the loss of this compound production, indicating their essential roles in the biosynthetic pathway, likely involved in dehydration and dethiolation reactions. pnas.orgacs.org Deletion of cypI had no effect on this compound production or activity, suggesting it is not essential for modification or cleavage. pnas.org

Studies on CypD, the flavin-containing protein catalyzing the oxidative decarboxylation of the C-terminal cysteine, have shown that the C-terminal three residues of the precursor peptide are the minimal structural element for enzyme recognition. nih.gov CypD exhibits relaxed substrate specificity, tolerating various modifications at the C-terminus, which has allowed for the generation of novel this compound variants with modified AviCys moieties through site-directed mutagenesis of cypA. nih.gov For example, while a CypA C19S mutant was converted to this compound, a CypA C19T mutant was not, demonstrating the specificity around the Dha-forming residue involved in AviCys formation. nih.gov

The N-terminal N,N-dimethylation catalyzed by CypM is essential for this compound's bioactivity. researchgate.net This highlights how specific modifications contribute to the peptide's function and underscores the potential of targeting modification enzymes for analog generation with altered activities.

Data on the impact of specific gene deletions and mutations:

| Gene Deletion/Mutation | Impact on this compound Production | Impact on this compound Activity | Notes |

| ΔcypA | Abolished | Loss of activity | Confirms role as precursor peptide gene. pnas.org |

| ΔcypH | Abolished | Loss of activity | Essential for biosynthesis, likely dehydration/dethiolation. pnas.orgacs.org |

| ΔcypL | Abolished | Loss of activity | Essential for biosynthesis, likely dehydration/dethiolation. pnas.orgacs.org |

| ΔcypI | No effect | No effect | Not essential for modification or cleavage. pnas.org |

| Δorf1 (regulatory) | No effect | No effect | Consistent with production by the mutant. pnas.org |

| CypA C19S mutation | Converted to this compound | Not specified | Demonstrates some substrate flexibility for downstream enzymes. nih.gov |

| CypA C19T mutation | Not converted to variant | Not specified | Shows limitations in substrate flexibility. nih.gov |

| ΔcypM | Not specified | Loss of activity | N-terminal methylation is crucial for activity. researchgate.net |

Precursor-Directed Biosynthesis and Semi-Synthetic Strategies

Precursor-directed biosynthesis and semi-synthetic strategies offer alternative or complementary approaches to generate this compound analogs, particularly for incorporating non-natural amino acids or modifying specific parts of the molecule.

Precursor-directed biosynthesis involves feeding synthetic substrates, either natural or unnatural amino acids, to the producing organism or a heterologous host, which are then incorporated into the peptide chain by the biosynthetic machinery. researchgate.netrsc.org This approach leverages the potential promiscuity of the enzymes involved in peptide synthesis and modification. While not specifically detailed for this compound in the provided search results, the general principle applies to RiPPs like this compound, where the ribosomal synthesis allows for the incorporation of modified or unnatural amino acids if they are recognized by the cellular machinery.

Semi-synthetic strategies combine chemical synthesis with enzymatic steps. For this compound, this could involve chemically synthesizing parts of the peptide, particularly complex modified regions like the AviCys moiety, and then using biosynthetic enzymes in vitro to complete the synthesis or introduce specific modifications. acs.org The knowledge gained from studying enzymes like CypD, which can act on synthetic oligopeptides, supports the feasibility of this approach for generating AviCys-containing peptides or analogs. nih.govacs.org Suitable precursor peptides could be synthesized chemically and then incubated with purified enzymes like CypD to form the C-terminal AviCys moiety. acs.org Similarly, linear analogs containing other modifications like Me₂-Ala, a-Ile, Dhb, and Dha could be synthesized chemically before enzymatic modification. acs.org

Challenges and Advancements in Total Chemical Synthesis of this compound and its Complex Motifs (e.g., AviCys)

Total chemical synthesis of complex RiPPs like this compound presents significant challenges due to their size, extensive post-translational modifications, and the presence of unusual amino acids and linkages. auckland.ac.nznih.gov The AviCys motif, in particular, is a challenging target for chemical synthesis. researchgate.netauckland.ac.nz

Despite advancements in peptide synthesis, achieving total chemical synthesis of an AviCys-containing peptide like this compound has been difficult. researchgate.netauckland.ac.nz The formation of the AviCys moiety involves the oxidative decarboxylation of a C-terminal cysteine and the subsequent addition of the resulting enethiolate to a dehydroalanine residue. pnas.orgacs.org Replicating this complex enzymatic process using purely chemical methods is demanding. auckland.ac.nz

Research efforts have focused on developing chemical strategies for synthesizing the AviCys motif. One approach has explored photoinduced decarboxylative olefination to introduce the AviCys moiety on a peptide. auckland.ac.nz While initial attempts with cysteine derivatives were met with limited success, the decarboxylation of a model compound (Boc-Met-OH) was achieved, suggesting the potential viability of this method for introducing the AviCys motif. auckland.ac.nz Further studies involving the synthesis of a simplified cyclic this compound analogue and applying photoinduced decarboxylative olefination conditions are ongoing to establish a robust chemical synthesis route. auckland.ac.nz

The challenges in total chemical synthesis stem from factors such as controlling stereochemistry, achieving high yields for multiple reaction steps, and the difficulty in handling and purifying complex, modified peptides. nih.govwikipedia.org However, ongoing advancements in synthetic methodologies, catalyst design, and the integration of chemical and biological approaches are continually improving the prospects for synthesizing complex natural products and their analogs. engineering.org.cn

Comparative and Evolutionary Perspectives of Cypemycin

Phylogenetic Relationships within the Linaridin Family

The linaridin family is a growing group of RiPPs, with characterized members including cypemycin, grisemycin, legonaridin, mononaridin, and salinipeptins. nih.govrug.nl Phylogenetic analysis of linaridin biosynthetic gene clusters (BGCs) and precursor peptides reveals evolutionary relationships within this family. Linaridin precursor peptides typically consist of a relatively conserved N-terminal leader peptide and a more diverse C-terminal core peptide, where post-translational modifications occur. chinesechemsoc.orgresearchgate.netrsc.org The diversity in the core region appears to have coevolved with the biosynthetic enzymes. researchgate.net

Phylogenetic studies of linaridin enzymes, such as the CypH-like enzymes, show that these proteins cluster into distinct clades that correspond well with the different types of C-terminal regions found in the precursor peptides. researchgate.net This suggests a coevolutionary history between the precursor peptides and their dedicated modification machinery.

Structural and Biosynthetic Similarities and Divergences with Related Linaridins (e.g., Grisemycin, Salinipeptins)

This compound shares key structural features and biosynthetic steps with other linaridins like grisemycin and salinipeptins, while also exhibiting notable divergences. All characterized linaridins share the defining feature of Thr-derived dehydrobutyrine (Dhb) residues. nih.govrug.nl Additionally, this compound, grisemycin, and salinipeptins are categorized into the type-A subfamily, characterized by an N-terminal N,N-dimethylalanine moiety and a C-terminal AviCys moiety. researchgate.net

Structurally, grisemycin is shorter than this compound, lacking three amino acid residues (Thr-Pro-Thr) present in this compound's propeptide sequence. nih.gov Despite this difference in length, the remaining residues in the propeptides are identical, and their leader sequences also show a high degree of conservation. nih.gov Salinipeptins are also type-A linaridins and contain multiple D-amino acids, a feature that has also been reported for grisemycin and is likely common among type-A linaridins. researchgate.netacs.org

Biosynthetically, the gene clusters for type-A linaridins like this compound and grisemycin exhibit identical gene organization. researchgate.net The biosynthesis of the AviCys moiety in this compound involves an oxidative decarboxylation of the C-terminal Cys catalyzed by a flavin-containing protein like CypD. chinesechemsoc.orgchinesechemsoc.org While the exact enzymes responsible for Dhb formation in linaridins are not fully confirmed, they are known to be unrelated to those involved in lanthipeptide biosynthesis. nih.gov The N-terminal N,N-dimethylation in this compound is carried out by the SAM-dependent methyltransferase CypM, which is essential for its bioactivity. researchgate.netnih.gov

Despite these similarities, there are also divergences. For instance, the grisemycin gene cluster contains grmL, a gene with an unknown function that is indispensable for grisemycin production but does not have a clear homolog in the this compound cluster. researchgate.net Furthermore, while the AviCys biosynthesis in linaridins is suggested to parallel that in lanthipeptides, the specific enzymes involved in the ring formation step in linaridins are yet to be fully determined. nih.gov

Here is a table summarizing some structural and biosynthetic features of this compound, Grisemycin, and Salinipeptins:

| Feature | This compound | Grisemycin | Salinipeptins |

| Linaridin Type | Type A | Type A | Type A |

| Defining Moiety | Dhb | Dhb | Dhb |

| N-terminal Modification | N,N-dimethylalanine | N,N-dimethylalanine | N,N-dimethylalanine |

| C-terminal Moiety | AviCys | AviCys | AviCys |

| D-amino acids | Present (recently characterized as D-amino acid-rich) acs.org | Present (likely common feature of type-A) researchgate.net | Present (multiple D-amino acids) researchgate.netresearchgate.net |

| Length | Longer propeptide | Shorter propeptide (lacks 3 residues) nih.gov | 22 amino acid residues researchgate.net |

| Biosynthetic Gene Org. | Identical to other type-A linaridins researchgate.net | Identical to other type-A linaridins researchgate.net | Identical to other type-A linaridins researchgate.net |

| Essential Unique Gene | Not specified | grmL (indispensable) researchgate.net | Not specified |

Evolutionary Trajectories of Post-translational Modifying Enzymes

The enzymes responsible for the post-translational modifications in RiPPs, including linaridins, show diverse evolutionary trajectories. These enzymes are key determinants of the structural diversity observed in RiPPs. nih.govoup.com

Convergent Evolution of AviCys Biosynthesis in Different RiPP Classes

The S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) motif is a unique structural feature found in several distinct classes of RiPPs, including certain lanthipeptides and linaridins like this compound. nih.govacs.org Despite its presence in different RiPP families, the flavin-dependent Cys decarboxylases required for AviCys biosynthesis have evolved independently. nih.govacs.org

Studies on CypD, the this compound decarboxylase, have shown that it is structurally similar to lanthipeptide decarboxylases (e.g., EpiD and MrsD) despite a lack of significant sequence similarity. nih.govacs.org This structural convergence, where different protein sequences evolve similar three-dimensional structures to perform the same function, highlights the evolutionary advantage of the AviCys moiety and the efficiency of the enzymatic reaction. nih.govacs.org Cys decarboxylases from four different RiPP classes have been shown to form two major evolutionary clusters, further supporting the idea of convergent evolution for AviCys biosynthesis. nih.govacs.org

Future Research Directions and Uncharted Frontiers

Deeper Elucidation of Uncharacterized Biosynthetic Enzyme Functions

The biosynthesis of cypemycin involves a suite of enzymes responsible for its complex post-translational modifications. While some enzymatic activities, such as the role of CypM in N,N-dimethylation and CypD in oxidative decarboxylation for AviCys formation, have been investigated, the precise mechanisms of other enzymes, particularly CypH and CypL, remain less characterized. acs.orgnih.govpnas.orgnih.gov CypH and CypL are membrane-associated enzymes unique to linaridin biosynthesis and are involved in leader peptide removal and transformations within the core peptide, including epimerization, dehydration, and dethiolation. acs.orgnih.gov Further research is needed to fully understand the catalytic activities and substrate specificities of these and other uncharacterized enzymes within the this compound biosynthetic gene cluster (BGC). pnas.org Mutational analyses have indicated that CypH and/or CypL are likely responsible for the dehydration of threonine residues to Dhb, a process distinct from lanthipeptide biosynthesis. pnas.org Detailed biochemical and structural studies are essential to fully delineate the roles of these enzymes in shaping the final structure of this compound.

Advanced Spectroscopic and Structural Biology Studies of this compound-Enzyme Complexes

Understanding the interactions between this compound precursor peptides and their modifying enzymes at a molecular level is crucial for deciphering the biosynthetic pathway. Advanced spectroscopic techniques, such as NMR and mass spectrometry, coupled with structural biology methods like X-ray crystallography and cryo-electron microscopy, can provide detailed insights into the binding events and conformational changes that occur during post-translational modification. Studies on the reconstitution of the linaridin pathway have begun to shed light on the versatility of enzyme combinations like CypH and CypL in catalysis. acs.org Further structural studies of enzyme-substrate or enzyme-product complexes, particularly for the less characterized enzymes, would illuminate the catalytic mechanisms and provide a basis for rational enzyme engineering.

Rational Design and Computational Modeling for Novel this compound Analogs

The unique structural features of this compound, including its nonproteinogenic amino acids and the AviCys moiety, contribute to its biological activity. acs.orgnih.gov Rational design, guided by an understanding of structure-activity relationships, coupled with computational modeling, offers a powerful approach to generate novel this compound analogs with potentially improved properties. frontiersin.org Computational tools can assist in predicting the effects of amino acid substitutions or modifications on peptide structure, stability, and activity. frontiersin.orgschrodinger.com While mutagenesis studies on the this compound precursor CypA have explored some variants, including a T2S variant with enhanced activity against Micrococcus luteus, a systematic rational design approach using computational methods could explore a wider chemical space. acs.orgresearchgate.net This could lead to the development of analogs with altered target specificity, increased potency, or improved pharmacokinetic profiles.

Exploration of Uncharted this compound-like Gene Clusters via Metagenomics

Bioinformatic analysis has revealed the widespread occurrence of this compound-like gene clusters in bacteria and even Archaea, suggesting that linaridins are a larger and more diverse family than currently characterized. nih.govpnas.orgresearchgate.net Metagenomic studies, which involve analyzing genetic material directly from environmental samples, offer a powerful tool to uncover novel linaridin BGCs from previously uncultured microorganisms. rsc.org Genome mining tools specifically designed for RiPP discovery can identify potential linaridin BGCs based on conserved sequence motifs and enzyme profiles. rsc.orgnih.govnih.govbiorxiv.org Exploring these uncharted gene clusters through metagenomics and subsequent heterologous expression can lead to the discovery of new linaridin variants with potentially novel structures and bioactivities.

Mechanistic Investigations into Potential Resistance Pathways to this compound

While the mechanism of action of this compound is not fully elucidated, it is postulated to involve membrane pore formation. researchgate.netnih.gov As with any antimicrobial compound, understanding potential resistance mechanisms is crucial for its development as a therapeutic agent. Research into how organisms might develop resistance to this compound, such as through enzymatic inactivation, reduced uptake, target modification, or efflux pumps, is a critical future direction. mdpi.com Investigating resistance pathways would involve studying the genetic and biochemical responses of target organisms upon exposure to this compound. This knowledge could inform strategies to mitigate resistance development or design analogs that circumvent these mechanisms.

Development of Robust Synthetic Methodologies for Intricate this compound Motifs

The complex post-translational modifications in this compound, particularly the AviCys moiety, pose significant challenges for total chemical synthesis. researchgate.net Developing robust and efficient synthetic methodologies for these intricate motifs is essential for producing this compound and its analogs for research and potential therapeutic applications. While some progress has been made in understanding the enzymatic formation of AviCys, efficient chemical synthesis routes are still needed. acs.orgresearchgate.net Advances in synthetic chemistry techniques are required to overcome the challenges associated with incorporating dehydrated residues, D-amino acids, and the unique AviCys structure into synthetic peptides.

Integration of Synthetic Biology for Expanding Linaridin Structural Diversity

Synthetic biology approaches offer the potential to engineer biosynthetic pathways for the production of natural products and novel analogs. acs.orgmdpi.com By leveraging the known enzymes and genetic elements from the this compound BGC and combining them with components from other RiPP pathways or engineered enzymes, it may be possible to generate a wider array of linaridin structures. acs.orgacs.org This could involve manipulating precursor peptide sequences, swapping or modifying biosynthetic enzymes, or introducing entirely new enzymatic activities into a heterologous host. researchgate.net Synthetic biology provides a powerful platform for combinatorial biosynthesis, enabling the creation of linaridin libraries with diverse structural features that can be screened for desired biological activities.

Q & A

Basic: What methodological approaches are recommended for isolating and characterizing Cypemycin from natural sources?

Answer: Isolation typically involves solvent extraction, followed by chromatographic techniques (e.g., HPLC, LC-MS) guided by bioactivity assays. Structural elucidation requires nuclear magnetic resonance (NMR) for stereochemical analysis and mass spectrometry for molecular weight confirmation. Ensure purity validation via high-resolution spectral data and orthogonal methods (e.g., X-ray crystallography if feasible) .

Basic: How do researchers determine this compound’s mechanism of action against bacterial targets?

Answer: Use in vitro assays (e.g., minimum inhibitory concentration (MIC) testing) paired with mechanistic studies like membrane permeability assays or fluorescence microscopy. Transcriptomic/proteomic profiling of treated bacterial cells can identify disrupted pathways. Include positive/negative controls and validate findings with genetic knockouts or enzyme inhibition assays .

Advanced: What experimental design challenges arise when studying this compound’s bioactivity, and how are they resolved?

Answer: Key challenges include:

- Bioactivity variability: Standardize growth conditions for source organisms to minimize batch-to-batch differences.

- Off-target effects: Use isogenic bacterial strains to isolate target-specific activity.

- Data reproducibility: Predefine statistical power and replicate experiments across independent labs .

Employ the PICO framework (Population, Intervention, Comparator, Outcome) to structure hypotheses and ensure alignment with research goals .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound across studies?

Answer: Conduct a systematic literature review to identify variables affecting results (e.g., assay protocols, bacterial strains). Perform meta-analysis with heterogeneity testing or re-evaluate data using standardized protocols. Apply contradiction analysis by identifying the principal factor driving discrepancies (e.g., pH sensitivity, solvent choice) and test its impact experimentally .

Advanced: What strategies optimize this compound’s synthetic production while retaining bioactivity?

Answer: Use retrosynthetic analysis to simplify complex macrocyclic structures. Monitor bioactivity at each synthetic step to identify critical motifs. Compare yields and activity of synthetic vs. natural analogs. Consider semi-synthetic approaches or genetic engineering of biosynthetic pathways for scalable production .

Advanced: How can discrepancies between in vitro and in vivo efficacy of this compound be systematically investigated?

Answer: Design pharmacokinetic/pharmacodynamic (PK/PD) studies to assess bioavailability, tissue penetration, and metabolic stability. Use animal models mimicking human pathophysiology (e.g., neutropenic mice for infection studies). Validate in vitro findings with ex vivo models (e.g., infected macrophage assays) .

Methodology: What steps ensure reproducibility in this compound research?

Answer:

- Data Management: Document protocols in detail (e.g., solvent ratios, incubation times) using FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Reagent Validation: Use certified reference materials and report supplier/lot numbers.

- Statistical Rigor: Predefine exclusion criteria and use non-parametric tests for non-normal distributions .

Advanced: What methodological considerations apply to studying this compound’s stability and formulation for therapeutic use?

Answer: Assess degradation under varying pH, temperature, and light exposure via accelerated stability testing. Use lyophilization or lipid-based nanoformulations to enhance shelf life. Monitor bioactivity retention post-formulation using time-kill assays .

Advanced: How can researchers investigate resistance mechanisms against this compound in bacterial populations?

Answer: Perform serial passage experiments under sub-inhibitory concentrations to induce resistance. Use whole-genome sequencing to identify mutations. Validate candidate genes via complementation assays. Cross-reference with databases of resistance-conferring mutations (e.g., CARD) .

Methodology: What frameworks guide comparative studies of this compound with other antimicrobial peptides?

Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. Use SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) for qualitative comparisons of efficacy or toxicity profiles. Include dose-response curves and synergy testing (e.g., checkerboard assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.